molecular formula C12H20N4 B1419863 5-((4-乙基哌嗪-1-基)甲基)吡啶-2-胺 CAS No. 1180132-17-5

5-((4-乙基哌嗪-1-基)甲基)吡啶-2-胺

货号 B1419863
CAS 编号: 1180132-17-5
分子量: 220.31 g/mol
InChI 键: MNJBMPQTXVZMFZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine” is an organic compound with the molecular formula C12H20N4 . It has an average mass of 220.314 Da and a monoisotopic mass of 220.168793 Da .


Synthesis Analysis

The synthesis of “5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine” can be achieved from 1-Ethylpiperazine and 2-Chloro-5-chloromethylpyridine .


Molecular Structure Analysis

The molecular structure of this compound includes 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds . It has a molar refractivity of 66.4±0.3 cm³ and a polarizability of 26.3±0.5 10^-24 cm³ .


Chemical Reactions Analysis

This compound is an intermediate in organic synthesis and pharmaceutical synthesis . It can be used in laboratory research and chemical pharmaceutical synthesis processes .


Physical And Chemical Properties Analysis

This compound has a boiling point of 362.4±37.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm³ . It has a flash point of 173.0±26.5 °C and a pKa of 7.71±0.10 (Predicted) .

科学研究应用

15-脂氧合酶的潜在抑制剂

Asghari等人(2016年)的研究探索了5-((4-乙基哌嗪-1-基)甲基)吡啶-2-胺衍生物作为15-脂氧合酶的潜在抑制剂,这是一种参与白三烯生物合成的酶,白三烯是炎症和过敏反应中介质。一些衍生物表现出显著的抑制作用,突显了它们在炎症性疾病中的潜在治疗应用(Asghari et al., 2016)

抗结核活性

Vavaiya等人(2022年)合成了一系列与5-((4-乙基哌嗪-1-基)甲基)吡啶-2-胺相关的化合物,并评估了它们的抗结核功效。他们对结核分枝杆菌进行了体外和体内研究。他们的研究结果表明这些化合物可能是治疗结核病的潜在候选药物(Vavaiya et al., 2022)

分析化学应用

Jin等人(2020年)利用5-((4-乙基哌嗪-1-基)甲基)吡啶-2-胺的衍生物作为手性衍生试剂在高效液相色谱-质谱(HPLC-MS/MS)中。这种应用对手性胺的超灵敏检测至关重要,尤其在药代动力学研究中,展示了它在分析化学中的重要性(Jin et al., 2020)

抗菌和抗癌活性

Bayrak等人(2009年)的研究表明,5-((4-乙基哌嗪-1-基)甲基)吡啶-2-胺的衍生物具有抗菌性能。此外,该类化合物在抗癌应用中显示出潜力,表明具有广泛生物活性谱,可用于治疗目的(Bayrak et al., 2009)

认知功能改善

洪颖(2012年)研究了5-((4-乙基哌嗪-1-基)甲基)吡啶-2-胺的衍生物对改善认知功能的潜力。他们在动物模型中展示了显著的增强学习和记忆的效果,暗示了它们可能在治疗认知障碍中的潜在用途(Hong-ying, 2012)

安全和危害

The compound has been classified with the GHS07 and GHS05 hazard statements, indicating that it may cause eye damage and may be harmful if swallowed . Precautionary measures include avoiding eye and skin contact, and seeking medical advice if the compound is ingested .

属性

IUPAC Name

5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11/h3-4,9H,2,5-8,10H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJBMPQTXVZMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670506
Record name 5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine

CAS RN

1180132-17-5
Record name 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1180132-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.233.816
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Add liquid ammonia (50.0 kg) to a degassed mixture of 1-(6-bromo-pyridin-3-ylmethyl)-4-ethyl-piperazine (14.2 kg), cuprous oxide (200 g), and MeOH (57 kg) at T≦40° C. Heat the mixture at 65-75° C. overnight. Cool to 20-30° C. and filter over a Celite® pad. Concentrate the filtrate and add DCM (113 kg) and adjust the pH to 12-14 with sodium hydroxide 2N (23 kg) separate the phases and wash the organic phase with DCM (58×2 kg) and combine the organic layers. Filter the mixture through Celite® and concentrate. Dissolve the residue in toluene (9.7 kg) and crystallize by the addition of MtBE (8.3 kg) to give 6.0 kg of the title compound. Obtain further purification through a toluene recrystallization. MS (ES+): m/z=221 (M+H)+.
Quantity
50 kg
Type
reactant
Reaction Step One
Quantity
14.2 kg
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous oxide
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
57 kg
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Add lithium 1,1,1,3,3,3-hexamethyl-disilazane (1055 mL) slowly to a degassed mixture of 1-(6-bromo-pyridin-3-ylmethyl)-4-ethyl-piperazine (250 g), dicyclohexylphosphino)biphenyl (18.50 g), tris(dibenzylideneacetone)dipalladium (24.17 g) and THF (250 mL) at 50° C. Heat the mixture at 65° C. overnight. Cool to 37° C. and add water (500 mL). Remove half of the solvent under vacuum and add DCM (2.5 L). Filter over a celite pad and remove part of the solvent. Add methanol (300 mL) and methyl tert-butyl ether (MtBE, 600 mL) to the mixture and cool in an ice bath. Then, add hydrochloric acid 2 M in ethyl ether (800 mL) and a 32% aqueous solution of hydrochloric acid (100 mL). Remove the organic layer, and add an aqueous solution of sodium hydroxide 2 M (2500 mL). Extract the aqueous phase three times with DCM and remove the solvent under vacuum. Solve in 90 mL of toluene at 50° C. until complete dissolution and then add 80 mL of MtBE. Stir overnight at RT. Add additional MtBE (100 mL) for complete precipitation. Filter the solid and dry to afford 108.24 g of the title compound. MS (ES+): m/z=221 (M+H)+.
Quantity
1055 mL
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
18.5 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
24.17 g
Type
catalyst
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
Reactant of Route 3
Reactant of Route 3
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
Reactant of Route 4
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
Reactant of Route 5
Reactant of Route 5
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
Reactant of Route 6
Reactant of Route 6
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine

Citations

For This Compound
6
Citations
K Yuan, W Kuang, W Chen, M Ji, W Min, Y Zhu… - European Journal of …, 2022 - Elsevier
Multiple myeloma (MM) ranks second in malignant hematopoietic cancers, and the most common anti-MM drugs easily generate resistance. CDK4/6 have been validated to play …
Number of citations: 2 www.sciencedirect.com
K Yuan, H Shen, M Zheng, F Xia, Q Li… - Journal of Medicinal …, 2023 - ACS Publications
Prostate cancer (PCa) is a common male cancer with high incidence and mortality, and hormonal therapy as the major treatment for PCa patients is troubled by the inevitable resistance …
Number of citations: 3 pubs.acs.org
K Yuan, M Ji, S Xie, Z Qiu, W Chen, W Min… - Journal of Medicinal …, 2021 - ACS Publications
Nowadays, the simultaneous inhibition of two or more pathways plays an increasingly important role in cancer treatment due to the complex and diverse pathogenesis of cancer, and …
Number of citations: 8 pubs.acs.org
W Chen, M Ji, H Cheng, M Zheng, F Xia… - Journal of Medicinal …, 2022 - ACS Publications
Breast cancer is the most common tumor in women, and selective cyclin-dependent kinase (CDK) 4/6 inhibitors played an important role in the treatment of breast cancer. Therefore, …
Number of citations: 3 pubs.acs.org
CC Ayala-Aguilera, T Valero… - Journal of Medicinal …, 2021 - ACS Publications
The central role of dysregulated kinase activity in the etiology of progressive disorders, including cancer, has fostered incremental efforts on drug discovery programs over the past 40 …
Number of citations: 106 pubs.acs.org
K Yuan, W Min, X Wang, J Li, W Kuang… - Future Medicinal …, 2020 - Future Science
Aim: CDK4 and 6 are the key initiators in the transition from G1 to S phase in the cell cycle; thus, inhibition of CDK4/6 is a promising strategy for cancer treatment. Materials & methods: …
Number of citations: 12 www.future-science.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。